molecular formula C26H32Cl2O4 B1261418 Chlorotonil A

Chlorotonil A

Cat. No. B1261418
M. Wt: 479.4 g/mol
InChI Key: RQYZFUUTQJMTMJ-JCSZEPHKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chlorotonil A is a natural product found in Sorangium cellulosum with data available.

Scientific Research Applications

1. Antimalarial Activity

Chlorotonil A, a polyketide from the myxobacterium Sorangium cellulosum, has shown significant antimalarial activity. It is notably potent against Plasmodium falciparum, with its efficacy observed in nanomolar ranges. This characteristic makes chlorotonil A a promising candidate for developing new antimalarial drugs, addressing the urgent need for novel therapeutics in malaria treatment. Studies have highlighted its effectiveness across various stages of the Plasmodium lifecycle, including ring-stage parasites and gametocytes, underlining its broad-spectrum potential in malaria therapy (Held et al., 2014).

2. Antibacterial Properties

Chlorotonil A also demonstrates strong antibacterial activity. This is particularly relevant in the context of increasing antibiotic resistance, as chlorotonil A targets multidrug-resistant Gram-positive pathogens. Its unique chemical structure and mode of action provide a fresh avenue for antibiotic development, which is crucial in the current landscape of antibiotic resistance (Hofer et al., 2022).

3. Biosynthetic Pathway Analysis

The biosynthesis of chlorotonil A has been a subject of interest due to its complex structure and potent bioactivity. Understanding its biosynthetic pathways is essential for synthetic biology applications, which could lead to the production of modified versions of chlorotonil A with enhanced properties or reduced toxicity. This research area opens possibilities for the use of synthetic biology in developing new drugs based on chlorotonil A's scaffold (Jungmann et al., 2015).

properties

Product Name

Chlorotonil A

Molecular Formula

C26H32Cl2O4

Molecular Weight

479.4 g/mol

IUPAC Name

(1S,2R,3Z,5E,7S,10S,14R,15R,16S,20S)-12,12-dichloro-2,7,10,16,18-pentamethyl-8-oxatricyclo[12.8.0.015,20]docosa-3,5,17,21-tetraene-9,11,13-trione

InChI

InChI=1S/C26H32Cl2O4/c1-14-12-16(3)21-19(13-14)10-11-20-15(2)8-6-7-9-17(4)32-25(31)18(5)23(29)26(27,28)24(30)22(20)21/h6-12,15-22H,13H2,1-5H3/b8-6-,9-7+/t15-,16-,17+,18+,19-,20+,21-,22-/m1/s1

InChI Key

RQYZFUUTQJMTMJ-JCSZEPHKSA-N

Isomeric SMILES

C[C@@H]1/C=C\C=C\[C@@H](OC(=O)[C@H](C(=O)C(C(=O)[C@@H]2[C@H]1C=C[C@H]3[C@H]2[C@@H](C=C(C3)C)C)(Cl)Cl)C)C

Canonical SMILES

CC1C=CC=CC(OC(=O)C(C(=O)C(C(=O)C2C1C=CC3C2C(C=C(C3)C)C)(Cl)Cl)C)C

synonyms

chlorotonil A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chlorotonil A
Reactant of Route 2
Chlorotonil A
Reactant of Route 3
Chlorotonil A
Reactant of Route 4
Chlorotonil A
Reactant of Route 5
Chlorotonil A
Reactant of Route 6
Chlorotonil A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.